molecular formula C14Cl5F5O2 B11952897 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione

1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione

Cat. No.: B11952897
M. Wt: 472.4 g/mol
InChI Key: LPUHARRFIWFXIH-UHFFFAOYSA-N
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Description

1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione is a synthetic organic compound characterized by the presence of both perchlorophenyl and perfluorophenyl groups attached to an ethane-1,2-dione backbone

Properties

Molecular Formula

C14Cl5F5O2

Molecular Weight

472.4 g/mol

IUPAC Name

1-(2,3,4,5,6-pentachlorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione

InChI

InChI=1S/C14Cl5F5O2/c15-3-1(4(16)6(18)7(19)5(3)17)13(25)14(26)2-8(20)10(22)12(24)11(23)9(2)21

InChI Key

LPUHARRFIWFXIH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis begins with perchlorobenzene and perfluorobenzene as the primary starting materials.

    Formation of Intermediates: These starting materials undergo a series of reactions, including halogenation and coupling reactions, to form intermediate compounds.

    Final Coupling Reaction: The intermediates are then subjected to a coupling reaction under controlled conditions, often involving catalysts such as palladium or nickel, to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione group into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

  • 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
  • 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diol
  • 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diamine

Uniqueness: this compound stands out due to its unique combination of perchlorophenyl and perfluorophenyl groups, which impart distinct chemical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity.

Biological Activity

1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione is a synthetic compound with potential applications in various biochemical contexts. This article explores its biological activity, including mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H8ClF5O2. The structure features a dione functional group, which is significant for its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H8ClF5O2
Molecular Weight332.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes. For instance, it may affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, influencing signaling pathways related to inflammation and apoptosis.

Biological Studies and Findings

Recent research has focused on the compound's effects on different biological systems. Here are some key findings:

  • Antioxidant Activity : In vitro studies have indicated that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models.
  • Cytotoxic Effects : Research has demonstrated that the compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death.
  • Impact on Gene Expression : Gene expression analysis revealed that exposure to this compound alters the expression levels of genes associated with stress response and apoptosis.

Case Studies

Several case studies have illustrated the biological impacts of this compound:

  • Study on Hepatocellular Carcinoma : A study conducted on hepatocellular carcinoma cells showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM) and increased apoptosis markers.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of the compound against neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

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